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Compound of Interest

Compound Name: Adr 851

Cat. No.: B049553 Get Quote

Disclaimer: The following technical guide on Adr 851 has been compiled based on publicly

available information, primarily the abstract of a single preclinical study. Due to the limited

availability of data, a complete overview of the discovery, synthesis, and full development

pipeline of Adr 851 cannot be provided. The experimental protocols detailed below are based

on standardized methodologies for the cited assays, as the specific parameters from the

original study were not accessible.

Introduction
Adr 851 is a novel compound identified as a selective 5-HT3 (serotonin) receptor antagonist.

The 5-HT3 receptor, a ligand-gated ion channel, is implicated in various physiological

processes, including the modulation of pain perception. Antagonism of this receptor is a

therapeutic strategy for conditions such as chemotherapy-induced nausea and vomiting, and

irritable bowel syndrome. Preclinical research has been conducted to explore the potential

analgesic effects of Adr 851 in various pain models. This document provides a technical

overview of the available preclinical data on Adr 851.

Chemical Identity
While a detailed synthesis protocol for Adr 851 is not publicly available, its chemical identity

has been established.

Chemical Name: 4-amino-5-chloro-2,3-dihydro-N-(pyrrolidin-2-ylmethyl)benzofuran-7-

carboxamide
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Molecular Formula: C14H18ClN3O2

CAS Number: 138559-56-5

Preclinical Pharmacodynamics: Analgesic Effects
The analgesic potential of the stereoisomers of Adr 851 (Adr-851S and Adr-851R) was

evaluated in rodent models of acute thermal, mechanical, and inflammatory pain. The route of

administration for these studies was subcutaneous (s.c.) injection.

Data Presentation
Table 1: Analgesic Effects of Adr 851 Isomers in a Rat Model of Inflammatory Pain (Formalin

Test)[1]

Compound Dose (mg/kg, s.c.)
Analgesic Effect (Anti-
nociception)

Adr-851S 1 Significant

3 Not Reported

10 Not Reported

Adr-851R 1 Not Reported

3 Significant

10 Significant

Table 2: Analgesic Effects of Adr 851 Isomers in Rat Models of Acute Thermal and Mechanical

Pain[1]
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Compound Dose (mg/kg, s.c.)
Analgesic Effect
(Thermal Test)

Analgesic Effect
(Mechanical Test)

Adr-851S 0.1 - 10
No significant

analgesia

No significant

analgesia

Adr-851R 0.1 - 10
No significant

analgesia

No significant

analgesia

Experimental Protocols
The following are generalized protocols for the experimental models used to assess the

analgesic effects of Adr 851. The specific parameters of the original study are not available.

Formalin-Induced Inflammatory Pain Test
This model assesses the response to a persistent, localized inflammatory pain.

Animals: Male rats are used for this study.

Acclimation: Animals are habituated to the testing environment and observation chambers

prior to the experiment to minimize stress-induced behavioral changes.

Drug Administration: A subcutaneous (s.c.) injection of either vehicle or Adr 851 (at doses of

0.1, 1, 3, or 10 mg/kg) is administered.

Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of

one hind paw.

Observation: Following formalin injection, the animals are observed, and the time spent

licking, biting, or flinching the injected paw is recorded. The observation period is typically

divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late,

inflammatory phase (15-60 minutes post-injection).

Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified

and compared between the vehicle-treated and Adr 851-treated groups. Statistical analysis

is performed to determine the significance of any observed analgesic effects.
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Thermal Pain Test (Hot Plate Method)
This test evaluates the response to a thermal stimulus.

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature is

used.

Acclimation: Rats are individually placed on the hot plate before the administration of the test

compound for a baseline reading.

Drug Administration: Vehicle or Adr 851 is administered subcutaneously.

Testing: At a predetermined time after drug administration, each rat is placed on the hot

plate.

Endpoint: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A

cut-off time is established to prevent tissue damage.

Data Analysis: The reaction times of the Adr 851-treated groups are compared to the

vehicle-treated group to assess for thermal analgesia.

Mechanical Nociception Test (Von Frey Method)
This assay measures the sensitivity to a mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, is

used.

Acclimation: Animals are placed in individual compartments on an elevated mesh floor and

allowed to acclimate.

Drug Administration: Adr 851 or vehicle is administered via s.c. injection.

Testing: The von Frey filaments are applied to the plantar surface of the hind paw with

increasing force.

Endpoint: The paw withdrawal threshold, defined as the force at which the animal withdraws

its paw, is determined.
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Data Analysis: The withdrawal thresholds for the drug-treated groups are compared to the

vehicle group to determine any changes in mechanical sensitivity.

Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action: 5-HT3 Receptor
Antagonism
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Caption: General signaling pathway of a 5-HT3 receptor antagonist like Adr 851.

Experimental Workflow for Preclinical Analgesia Studies
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Caption: Workflow of the preclinical evaluation of Adr 851 for analgesic effects.

Summary and Future Directions
The available preclinical data suggests that Adr 851, a novel 5-HT3 receptor antagonist,

exhibits analgesic properties specifically in a model of inflammatory pain in rats.[1] Notably, the

R-isomer of Adr 851 showed significant anti-nociceptive effects at higher doses, while the S-

isomer was effective at a lower dose in the formalin test.[1] However, neither isomer

demonstrated efficacy in acute thermal or mechanical pain models.[1]

These initial findings warrant further investigation into the development of Adr 851 as a

potential therapeutic for inflammatory pain conditions. Future studies should aim to:
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Elucidate the full pharmacokinetic and pharmacodynamic profile of Adr 851.

Investigate its efficacy and safety in other preclinical models of chronic pain.

Determine the detailed mechanism of action beyond 5-HT3 receptor antagonism.

Conduct comprehensive toxicology studies to assess its safety profile.

The limited publicly available information on Adr 851 underscores the need for more research

to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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